(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis via C-H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . Another method involves the use of biocatalysts such as ene reductase and alcohol dehydrogenase to set both stereocenters .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes due to the high selectivity and efficiency of enzymes. These methods are advantageous as they often require milder conditions and can be more environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peroxygenases in the presence of oxygen.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
(1S,3R)-3-Methoxycarbonylcyclopentane-1-carboxylic acid: This compound shares a similar cyclopentane core but differs in the functional groups attached.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Another related compound with different functional groups and biological activities.
Uniqueness: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both carbamoyl and carboxylic acid functional groups
Properties
CAS No. |
19042-33-2 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-carbamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11) |
InChI Key |
JLLHYSHCVKOWSD-UHFFFAOYSA-N |
SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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